molecular formula C18H24BrNO3 B267186 [3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-methylpiperidin-1-yl)methanone

[3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-methylpiperidin-1-yl)methanone

货号 B267186
分子量: 382.3 g/mol
InChI 键: ARDMKVSXGBLPOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-methylpiperidin-1-yl)methanone is a chemical compound that is commonly known as BRL-15572. It is a selective antagonist of the dopamine D3 receptor and has been extensively studied for its potential therapeutic applications.

作用机制

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that is involved in the regulation of reward and motivation. By blocking the action of dopamine at the D3 receptor, BRL-15572 may reduce the reinforcing effects of drugs of abuse and may also improve the symptoms of schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a high affinity and selectivity for the dopamine D3 receptor. It has been shown to reduce the reinforcing effects of drugs of abuse in animal models and may also improve the symptoms of schizophrenia and Parkinson's disease. BRL-15572 has also been shown to have a low propensity for inducing extrapyramidal side effects, which are a common side effect of conventional antipsychotic medications.

实验室实验的优点和局限性

BRL-15572 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which allows for the specific manipulation of this receptor in animal models. BRL-15572 has also been shown to have a low propensity for inducing extrapyramidal side effects, which makes it a safer alternative to conventional antipsychotic medications. However, one limitation of BRL-15572 is that it may not be effective in all individuals, as the response to dopamine receptor antagonists can vary between individuals.

未来方向

There are several future directions for the study of BRL-15572. One potential direction is the development of new drugs that target the dopamine D3 receptor for the treatment of drug addiction, schizophrenia, and Parkinson's disease. Another potential direction is the investigation of the role of the dopamine D3 receptor in other neurological and psychiatric disorders. In addition, further research is needed to determine the optimal dosing and administration of BRL-15572 for therapeutic use.
Conclusion:
In conclusion, BRL-15572 is a selective antagonist of the dopamine D3 receptor that has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, reduce the reinforcing effects of drugs of abuse, and may also improve the symptoms of schizophrenia and Parkinson's disease. BRL-15572 has several advantages for lab experiments, including its selectivity and low propensity for inducing extrapyramidal side effects. However, further research is needed to determine the optimal dosing and administration of BRL-15572 for therapeutic use.

合成方法

The synthesis of BRL-15572 involves the reaction of 3-bromo-4-hydroxybenzaldehyde with tetrahydrofuran-2-ylmethanol in the presence of a base, followed by the reaction with 4-methylpiperidine-1-carboxylic acid to form the final product. The synthesis of BRL-15572 has been optimized to produce high yields and purity.

科学研究应用

BRL-15572 has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. BRL-15572 has been studied for its potential use in the treatment of drug addiction, schizophrenia, and Parkinson's disease.

属性

产品名称

[3-Bromo-4-(tetrahydrofuran-2-ylmethoxy)phenyl](4-methylpiperidin-1-yl)methanone

分子式

C18H24BrNO3

分子量

382.3 g/mol

IUPAC 名称

[3-bromo-4-(oxolan-2-ylmethoxy)phenyl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C18H24BrNO3/c1-13-6-8-20(9-7-13)18(21)14-4-5-17(16(19)11-14)23-12-15-3-2-10-22-15/h4-5,11,13,15H,2-3,6-10,12H2,1H3

InChI 键

ARDMKVSXGBLPOT-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)OCC3CCCO3)Br

规范 SMILES

CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)OCC3CCCO3)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。